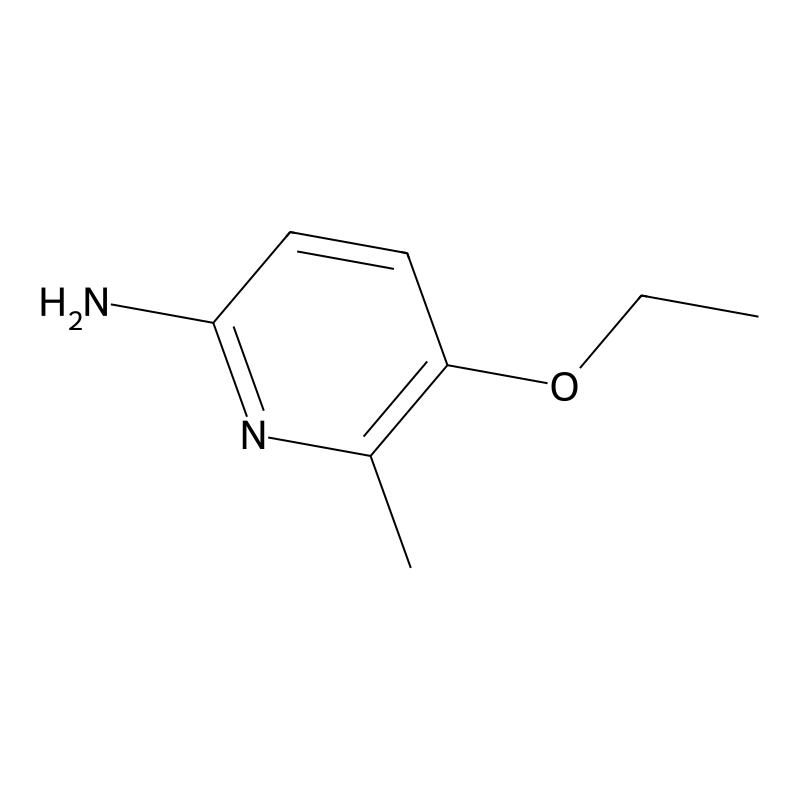5-Ethoxy-6-methylpyridin-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
Amines are valuable building blocks in organic synthesis . Their diverse reactivity enables the construction of complex molecules, including pharmaceuticals, agrochemicals, and natural products, through various functionalization reactions and transformations .
Medicinal Chemistry
Amines find extensive application in medicinal chemistry, where they serve as essential components of drugs and bioactive molecules . The development of novel amine-based therapeutics, including receptor ligands, enzyme inhibitors, and anticancer agents, continues to be a prominent area of research .
Materials Science
Amines play crucial roles in materials science, contributing to the design and fabrication of polymers, catalysts, sensors, and functional materials . Their unique electronic, optical, and mechanical properties make them suitable for applications in organic electronics, photovoltaics, and biomaterials .
Sustainable Technologies
Recent advances in amine chemistry have led to innovative applications in sustainable technologies, including catalytic transformations, renewable energy, and environmental remediation . Amines are increasingly recognized for their potential in carbon capture, energy storage, and the synthesis of green chemicals .
Carbon Capture
Advancing lab-scale research into a pilot or industrial-scale application is fraught with challenges .
Drug Discovery
A University of Illinois at Urbana-Champaign research team has discovered a way to produce a special class of molecule that could open the door for new drugs to treat currently untreatable diseases .
5-Ethoxy-6-methylpyridin-2-amine is an organic compound with the molecular formula and a molecular weight of 168.19 g/mol. It appears as a light-yellow to yellow solid and is known for its potential applications in various fields, including medicinal chemistry. The compound is characterized by the presence of an ethoxy group at the fifth position and a methyl group at the sixth position of the pyridine ring, which contributes to its unique chemical properties and biological activity .
- Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or related compounds.
- Metal Complexation: It can form complexes with transition metals, which may enhance its reactivity and alter its properties .
5-Ethoxy-6-methylpyridin-2-amine exhibits various biological activities, primarily due to its interaction with biological targets. It has been studied for:
- Neuroprotective Effects: Some derivatives of pyridine compounds have shown promise in modulating neurotransmitter systems, potentially aiding in cognitive functions.
- Antimicrobial Activity: Certain studies suggest that similar compounds exhibit antimicrobial properties, indicating potential therapeutic applications .
Several synthesis methods have been developed for 5-ethoxy-6-methylpyridin-2-amine:
- Copper-Catalyzed Reactions: A method involves the reaction of 2-bromopyridine with ammonia in the presence of copper catalysts, yielding amino-pyridine derivatives efficiently .
- Oxyfunctionalization: This method utilizes various reagents to introduce functional groups onto the pyridine ring, enhancing the compound's reactivity and biological activity.
- Cross-Coupling Reactions: Techniques such as Suzuki cross-coupling can be employed to synthesize derivatives by linking different aromatic systems.
5-Ethoxy-6-methylpyridin-2-amine has potential applications in:
- Pharmaceutical Development: Its derivatives are being explored for their roles as positive allosteric modulators of glutamate receptors, which are crucial for cognitive processes.
- Agricultural Chemistry: Compounds with similar structures are investigated for their efficacy as agrochemicals or pesticides.
Interaction studies have focused on how 5-ethoxy-6-methylpyridin-2-amine interacts with various biological targets:
- Glutamate Receptors: Research indicates that certain derivatives can modulate NMDA receptor activity, suggesting potential for treating cognitive impairments .
- Metal Ion Complexation: The ability of this compound to form complexes with metal ions has implications for catalysis and material science .
Several compounds share structural similarities with 5-ethoxy-6-methylpyridin-2-amine. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| 6-Methylpyridin-2-amine | Lacks ethoxy group; simpler amine structure | Exhibits basic amine properties |
| 5-Ethyl-6-methylpyridin-2-amine | Ethyl instead of ethoxy | Alters lipophilicity and possibly bioavailability |
| 5-(Trifluoromethyl)-6-methylpyridin-2-amine | Contains trifluoromethyl group | Enhanced electronic properties affecting reactivity |
These compounds highlight the uniqueness of 5-ethoxy-6-methylpyridin-2-amine due to its specific ethoxy substitution, which influences both its chemical behavior and biological activity.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








